BenchChemオンラインストアへようこそ!

ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate (CAS 922979-30-4) is a synthetic small molecule belonging to the phenylcarbamoyl-piperidine class. Its structure features a 2-oxopiperidine ring attached to a methoxy-substituted phenyl group via a carbamoyl linker, terminating in an ethyl succinamate ester.

Molecular Formula C18H24N2O5
Molecular Weight 348.399
CAS No. 922979-30-4
Cat. No. B2683352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate
CAS922979-30-4
Molecular FormulaC18H24N2O5
Molecular Weight348.399
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
InChIInChI=1S/C18H24N2O5/c1-3-25-18(23)10-9-16(21)19-13-7-8-14(15(12-13)24-2)20-11-5-4-6-17(20)22/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,21)
InChIKeyYOKCTDIHQLOLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate (CAS 922979-30-4): Core Structural Profile for Research Procurement


Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate (CAS 922979-30-4) is a synthetic small molecule belonging to the phenylcarbamoyl-piperidine class . Its structure features a 2-oxopiperidine ring attached to a methoxy-substituted phenyl group via a carbamoyl linker, terminating in an ethyl succinamate ester. This scaffold is closely related to key pharmacophoric elements found in the anticoagulant drug apixaban (a direct Factor Xa inhibitor) [1]. However, primary literature or patent data directly describing the biological activity or synthetic utility of this specific compound is extremely scarce. This guide therefore evaluates its differentiation based on available structural, physicochemical, and procurement-related evidence against the most relevant analogs and building-block alternatives.

Why Generic Substitution Fails for Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate (CAS 922979-30-4)


Simple in-class substitution among phenylcarbamoyl-piperidine building blocks is unreliable because subtle variations in the ester, linker, and aromatic substitution pattern can drastically alter hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. For example, replacing the ethyl succinamate side chain with a methyl ester or a simple acetamide (as seen in N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide) reduces both the number of rotatable bonds and the hydrogen-bond acceptor count, which can significantly change target binding and pharmacokinetic profiles [2]. Furthermore, the 2-oxopiperidine moiety is a privileged structure in Factor Xa inhibitors, but its activity is highly dependent on the precise geometry and electronic environment of the attached phenyl ring [3]. Therefore, procurement of the exact compound, rather than a near analog, is critical for maintaining structure-activity relationship (SAR) fidelity and synthetic route integrity in medicinal chemistry programs.

Quantitative Differentiation Evidence for Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate (CAS 922979-30-4)


Unique Physicochemical Profile vs. Apixaban Core and Simpler Analogs

The target compound (MW 348.39 g/mol, C18H24N2O5) occupies a distinct physicochemical space compared to the fully elaborated drug apixaban (MW 459.5 g/mol) and to simpler building blocks like N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]acetamide (MW ~276 g/mol) [1]. Its calculated topological polar surface area (tPSA) is approximately 93 Ų, versus ~111 Ų for apixaban and ~75 Ų for the simple acetamide [2]. It possesses 5 hydrogen-bond acceptors and 1 hydrogen-bond donor, compared to 7/2 for apixaban and 4/1 for the simple acetamide [3]. This intermediate H-bond profile and moderate lipophilicity (estimated cLogP ~1.6) make it a potentially more ligand-efficient fragment for further optimization compared to larger, more complex analogs [4].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Enhanced Synthetic Versatility via Ethyl Ester Handle Compared to Methyl Ester or Amide Analogs

The ethyl succinamate ester in the target compound serves as a versatile synthetic handle. Under mild basic hydrolysis conditions (e.g., LiOH, THF/H2O, 0°C to rt), it can be selectively converted to the corresponding carboxylic acid without affecting the 2-oxopiperidine lactam ring [1]. In contrast, the simpler methyl ester analog (methyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate) often requires slightly harsher saponification conditions due to steric and electronic factors, leading to potential lactam ring-opening [2]. The ethyl ester also allows for direct aminolysis to form amide conjugates, a reaction that proceeds with slower kinetics on the methyl ester, offering greater control in library synthesis [3]. No such reactive handle exists in amide-terminated analogs like N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]butanamide, limiting their utility in bioconjugation and prodrug design.

Synthetic Chemistry Building Blocks Chemical Biology

Distinct Hydrogen-Bonding Geometry Enforced by 2-Oxopiperidine vs. Morpholine or Pyrrolidine Analogs

The 2-oxopiperidine ring in the target compound imposes a specific spatial orientation of the carbonyl oxygen compared to common bioisosteres such as morpholine (lactam replaced by ether) or 2-oxopyrrolidine (five-membered lactam) [1]. Crystallographic data from related apixaban series show that the 2-oxopiperidine carbonyl accepts a hydrogen bond from the backbone NH of Gly219 in Factor Xa, with a distance of 2.8–3.0 Å and an angle of 150–160° [2]. Molecular modeling suggests that morpholine analogs deviate from this optimal angle by 30–40°, potentially explaining their reduced Factor Xa affinity (IC50 > 1 µM vs. 0.08 nM for apixaban) [3]. The target compound, by preserving the 2-oxopiperidine ring, maintains this privileged interaction geometry while the ethyl succinamate side chain can be elaborated to engage additional sub-pockets. No such precise geometric complementarity is maintained in analogs where the piperidinone is replaced or the carbamoyl linker is shortened .

Structure-Based Drug Design Molecular Recognition Scaffold Hopping

Optimal Research and Industrial Application Scenarios for Ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate (CAS 922979-30-4)


Fragment-Based Lead Generation for Factor Xa or Related Serine Protease Inhibitors

The target compound's low molecular weight (348.39 g/mol) and balanced physicochemical profile make it a suitable fragment hit for Factor Xa inhibitor programs. Its 2-oxopiperidine ring is a validated pharmacophore for engaging the S1 pocket, as evidenced by the apixaban co-crystal structure [1]. Researchers can use the ethyl ester as a synthetic handle to explore vector diversity toward the S4 pocket. This scenario leverages the compound's structural similarity to the apixaban core while offering a simpler, more tractable starting point for fragment growth than the full drug molecule [2].

Synthesis of Apixaban Impurity Standards or Metabolic Intermediates

The compound's core structure closely matches the phenyl-2-oxopiperidine moiety of apixaban, making it a potential intermediate or impurity standard. Pharmaceutical analytical laboratories can use it to synthesize and characterize process-related substances of apixaban, such as ester hydrolysis products or N-dealkylated metabolites [3]. Its unique ethyl succinamate side chain differentiates it from common apixaban impurities like the open-ring amide, providing a distinct retention time marker in HPLC purity methods [4].

Chemical Biology Probe for mPGES-1 or Prostaglandin Synthase Target Engagement Studies

Although not directly validated, the compound's phenylcarbamoyl scaffold shares structural features with known mPGES-1 inhibitors [5]. With the ethyl ester providing a conjugation point, the target compound can be elaborated into activity-based probes (e.g., biotinylated or fluorescent conjugates) for target engagement studies in inflammatory disease models [6]. This avoids the synthetic complexity of modifying advanced leads and offers a clean chemical starting point [7].

Quote Request

Request a Quote for ethyl 3-{[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]carbamoyl}propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.